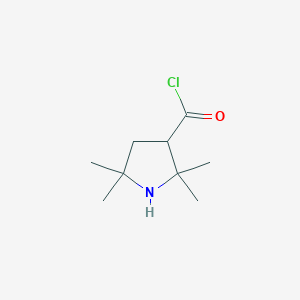![molecular formula C6H14NO3PS B14472966 1-[(Diethoxyphosphoryl)sulfanyl]aziridine CAS No. 66347-56-6](/img/structure/B14472966.png)
1-[(Diethoxyphosphoryl)sulfanyl]aziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Diethoxyphosphoryl)sulfanyl]aziridine is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing cyclic molecules Aziridines are known for their significant ring strain, making them highly reactive and versatile intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine can be achieved through several methods. One common approach involves the reaction of aziridine with diethoxyphosphoryl sulfide under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Diethoxyphosphoryl)sulfanyl]aziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted aziridines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted aziridines. These products have diverse applications in organic synthesis and medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1-[(Diethoxyphosphoryl)sulfanyl]aziridine has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine involves its high reactivity due to the ring strain of the aziridine moiety. This strain facilitates nucleophilic attack, leading to ring-opening reactions. The diethoxyphosphoryl and sulfanyl groups further enhance its reactivity and specificity towards certain molecular targets. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound of 1-[(Diethoxyphosphoryl)sulfanyl]aziridine, known for its high reactivity and versatility in organic synthesis.
Azetidine: A four-membered nitrogen-containing ring with similar reactivity but less ring strain compared to aziridines.
Uniqueness
This compound is unique due to the presence of the diethoxyphosphoryl and sulfanyl groups, which impart distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
66347-56-6 |
|---|---|
Molekularformel |
C6H14NO3PS |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1-diethoxyphosphorylsulfanylaziridine |
InChI |
InChI=1S/C6H14NO3PS/c1-3-9-11(8,10-4-2)12-7-5-6-7/h3-6H2,1-2H3 |
InChI-Schlüssel |
GUYRLKHPIIZAPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(OCC)SN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diphenyl[2-(pyrrolidin-1-yl)ethyl]silanol](/img/structure/B14472920.png)

![4-Benzoyl-3-hydroxy-6-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14472942.png)






![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
